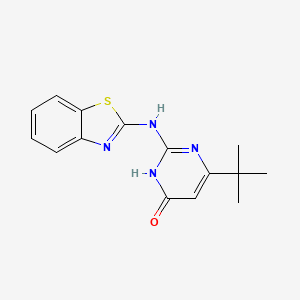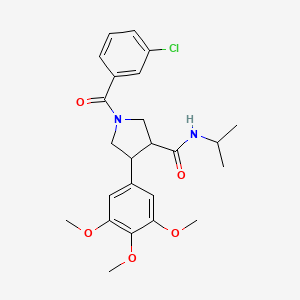![molecular formula C21H27Cl2N5O2 B11184859 1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11184859.png)
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethyl group, a methyl group, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2, 4, and 7 of the ring . The key intermediates, pyrimidinylguanidines, are synthesized via two complementary approaches. The regioselective introduction of various substituents is achieved through triazine ring closure with corresponding aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a][1,3,5]triazin-6-ones .
Scientific Research Applications
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: This compound has been explored for its potential as an anticancer agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.
1,2,4-triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds have a different triazine ring system but share some structural similarities.
Uniqueness
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as a selective anticancer agent and its diverse reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H27Cl2N5O2 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-7-ethyl-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H27Cl2N5O2/c1-3-17-15(2)24-21-27(19-5-4-16(22)12-18(19)23)13-26(14-28(21)20(17)29)7-6-25-8-10-30-11-9-25/h4-5,12H,3,6-11,13-14H2,1-2H3 |
InChI Key |
DJMYDSYPHJLIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11184776.png)
![(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11184787.png)
![N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide](/img/structure/B11184791.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B11184794.png)
![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11184803.png)

![methyl 3-oxo-2-phenyl-5-(phenylamino)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11184818.png)
![N-(4-acetylphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11184826.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11184839.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11184846.png)

![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11184866.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11184880.png)
